TAK-243

説明

TAK-243は、ユビキチン活性化酵素1(UBA1)のファーストインクラスの低分子阻害剤です。細胞内のタンパク質分解および調節に不可欠なユビキチン-プロテアソーム系を阻害するように設計されています。 UBA1を阻害することにより、this compoundは癌細胞にプロテオ毒性ストレスとアポトーシスを誘発するため、癌治療のための有望な候補となっています .

科学的研究の応用

TAK-243 has shown significant preclinical activity in various cancer models, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and adrenocortical carcinoma (ACC). In AML, this compound reduces the growth and viability of cancer cells by inhibiting UBA1 and inducing proteotoxic stress . In CLL, this compound induces endoplasmic reticulum stress and apoptosis, making it a potential therapeutic option for patients resistant to other treatments . In ACC, this compound has demonstrated potent activity in cell lines, patient-derived organoids, and mouse xenografts, suggesting its potential as a treatment for advanced-stage ACC .

作用機序

TAK-243は、ユビキチン化カスケードの開始酵素であるUBA1を阻害することによって効果を発揮します。ユビキチンと共有結合性付加物を形成することにより、this compoundはUBA1の活性化を阻止し、ユビキチン化タンパク質の蓄積につながります。 この蓄積は、未折り畳みタンパク質応答とプロテオ毒性ストレスを誘発し、最終的に癌細胞のアポトーシスにつながります . This compoundは、DNA二重鎖切断修復も阻害し、細胞毒性効果にさらに貢献します .

類似化合物の比較

This compoundは、UBA1の選択的阻害においてユニークです。ユビキチン-プロテアソーム系を標的とする他の化合物には、ボルテゾミブとカルフィルゾミブが含まれ、これらの化合物は、ユビキチン活性化酵素ではなく、プロテアソーム自体を阻害します。 これらのプロテアソーム阻害剤と比較して、this compoundは、リンパ腫細胞などの特定の癌細胞株で、より強い細胞毒性を示します . さらに、this compoundは、BCL2阻害剤などの他の癌治療と組み合わせて、相乗効果を示しており、併用療法の一部としての可能性を強調しています .

類似化合物

- ボルテゾミブ

- カルフィルゾミブ

- イキサゾミブ

生化学分析

Biochemical Properties

TAK-243 disrupts ubiquitin conjugation, a key process in protein degradation and cellular signaling . It interacts with the enzyme UBA1, the primary mammalian E1 enzyme that regulates the ubiquitin conjugation cascade . By inhibiting UBA1, this compound decreases levels of ubiquitylated proteins, leading to increased markers of proteotoxic stress and DNA damage stress .

Cellular Effects

This compound has been shown to induce Endoplasmic Reticulum (ER) stress and apoptosis in Chronic Lymphocytic Leukemia (CLL) cells and Diffuse Large B-cell Lymphoma (DLBCL) cell lines . It also disrupts NFκB pathway activation, a key cellular signaling pathway involved in inflammation and cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to UBA1 and inhibiting its function . This leads to a decrease in ubiquitylated proteins and an increase in free ubiquitin, which triggers the unfolded protein response (UPR) and induces apoptosis .

Temporal Effects in Laboratory Settings

This compound induces ER stress and the UPR in CLL cells within 2 hours, followed by rapid apoptosis . After 24-hour incubation, an IC50 of 50 nM was established in CLL cells .

Dosage Effects in Animal Models

In vivo, this compound has been shown to reduce leukemic burden and target leukemic stem cells without evidence of toxicity . The tumor suppressive effects of this compound and its synergistic effects with Venetoclax were further confirmed in a mouse xenograft model .

Metabolic Pathways

This compound disrupts the ubiquitin-proteasome system, a key metabolic pathway involved in protein degradation and cellular homeostasis . This leads to destabilization of tumor suppressors, overexpression of proto-oncogenes, and impaired DNA repair .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that this compound is effluxed out of cells by MDR1, a drug efflux pump .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the cytoplasm where it can interact with UBA1 and disrupt the ubiquitin-proteasome system .

準備方法

TAK-243の合成には、重要な中間体の形成とそれに続く特定の条件下での反応を含む複数の段階が含まれます。詳細な合成経路と反応条件は機密情報であり、公表されていません。 this compoundは、武田薬品工業株式会社の子会社であるミレニアム製薬株式会社によって製造されていることが知られています .

化学反応の分析

TAK-243は、主にユビキチンおよびユビキチン様タンパク質との相互作用に焦点を当てて、さまざまな化学反応を受けます。この化合物は、ユビキチンと共有結合性付加物を形成し、それによりUBA1の活性化を阻害します。 この阻害は、ポリユビキチン化タンパク質とモノユビキチン化タンパク質の蓄積につながり、癌細胞にプロテオ毒性ストレスとアポトーシスを引き起こします .

科学研究の応用

This compoundは、急性骨髄性白血病(AML)、慢性リンパ性白血病(CLL)、および副腎皮質癌(ACC)などのさまざまな癌モデルで、有意な前臨床的活性を示してきました。 AMLでは、this compoundはUBA1を阻害し、プロテオ毒性ストレスを誘発することにより、癌細胞の増殖と生存率を低下させます . CLLでは、this compoundは小胞体ストレスとアポトーシスを誘発し、他の治療法に抵抗性のある患者にとって潜在的な治療オプションとなっています . ACCでは、this compoundは、細胞株、患者由来オルガノイド、およびマウス異種移植片で強力な活性を示しており、進行期ACCに対する治療の可能性を示唆しています .

類似化合物との比較

TAK-243 is unique in its selective inhibition of UBA1. Other compounds targeting the ubiquitin-proteasome system include bortezomib and carfilzomib, which inhibit the proteasome itself rather than the ubiquitin-activating enzyme. Compared to these proteasome inhibitors, this compound exhibits greater cytotoxicity in certain cancer cell lines, such as lymphoma cells . Additionally, this compound has shown synergistic effects when combined with other cancer therapies, such as BCL2 inhibitors, highlighting its potential as part of combination therapy .

Similar Compounds

- Bortezomib

- Carfilzomib

- Ixazomib

These compounds also target the ubiquitin-proteasome system but differ in their specific mechanisms and targets within the pathway .

特性

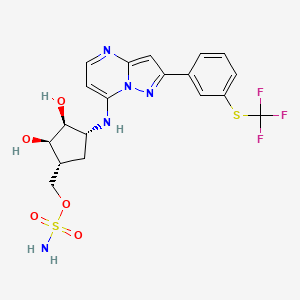

IUPAC Name |

[(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31)/t11-,14-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDAGXLMHXUAGV-DGWLBADLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450833-55-2 | |

| Record name | TAK-243 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450833552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-243 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAK-243 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9GGV0YCDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)

![methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate](/img/structure/B612212.png)

![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)